Product packaging for (5,6-Dimethylpyrimidin-4-yl)methanamine(Cat. No.:)

(5,6-Dimethylpyrimidin-4-yl)methanamine

Cat. No.: B13529669
M. Wt: 137.18 g/mol
InChI Key: PWWRFKFXCVRULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5,6-Dimethylpyrimidin-4-yl)methanamine (CAS 933720-80-0) is a high-purity chemical building block with a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol. This compound is a substituted pyrimidine derivative, a class of heterocyclic amines of significant interest in medicinal chemistry and drug discovery. Its primary research application is as a key synthetic intermediate in the design and development of novel small-molecule therapeutics. Specifically, this aminomethylpyrimidine scaffold is utilized in the synthesis of advanced compounds, including triazolopyrimidine derivatives, which are being investigated for their potential as immunomodulators and antineoplastic agents . Research indicates that such compounds may have utility in targeting a range of diseases, including various lymphomas and solid tumors . As a versatile building block, it enables researchers to explore structure-activity relationships and optimize drug-like properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B13529669 (5,6-Dimethylpyrimidin-4-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(5,6-dimethylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-5-6(2)9-4-10-7(5)3-8/h4H,3,8H2,1-2H3

InChI Key

PWWRFKFXCVRULR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1CN)C

Origin of Product

United States

Synthetic Methodologies for 5,6 Dimethylpyrimidin 4 Yl Methanamine

Direct Synthetic Routes to (5,6-Dimethylpyrimidin-4-yl)methanamine

Direct synthetic routes to the target compound likely involve the introduction of the methanamine group or its immediate precursor onto a pre-formed 5,6-dimethylpyrimidine ring.

Amination Reactions of Pyrimidine (B1678525) Precursors

A common and effective method for the synthesis of aminopyrimidines is through the nucleophilic substitution of a suitable leaving group on the pyrimidine ring. In this context, a plausible precursor would be 4-chloro-5,6-dimethylpyrimidine (B1590225). The amination of similar chloropyrimidines is a well-documented process. nih.govnih.gov The reaction would likely proceed by treating 4-chloro-5,6-dimethylpyrimidine with a source of ammonia (B1221849) or a protected aminomethyl group.

For instance, the reaction of a 4-chloropyrimidine (B154816) with an amine can be promoted under various conditions, including in water, which can be advantageous from both a cost and safety perspective. nih.gov The use of a palladium catalyst can also facilitate the amination of chloro-N-heterocycles, particularly for introducing a second amino group. nih.gov

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Amination of 4-chloro-5,6-dimethylpyrimidine

Further research would be required to optimize the reaction conditions for this specific substrate.

Reduction of Nitrile or Amide Precursors

Another direct approach involves the reduction of a nitrile or amide group at the 4-position of the 5,6-dimethylpyrimidine ring. The precursor, 5,6-dimethylpyrimidine-4-carbonitrile, could potentially be synthesized and subsequently reduced to the desired methanamine. Common reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other hydride reagents. vanderbilt.edu

Similarly, the corresponding amide, 5,6-dimethylpyrimidine-4-carboxamide, could be reduced to the amine. This two-step approach (synthesis of the nitrile/amide followed by reduction) is a standard strategy in organic synthesis for the preparation of aminomethyl groups on heterocyclic systems.

PrecursorReducing AgentPotential Product
5,6-Dimethylpyrimidine-4-carbonitrileLiAlH₄, H₂, Raney NiThis compound
5,6-Dimethylpyrimidine-4-carboxamideLiAlH₄, B₂H₆This compound

Indirect Synthesis via Functional Group Interconversions

Indirect methods involve the synthesis of a 5,6-dimethylpyrimidine derivative with a functional group at the 4-position that can be subsequently converted into the methanamine moiety.

Transformations of Carboxylic Acid Derivatives to Methanamine Moiety

A carboxylic acid or its derivative at the 4-position of the 5,6-dimethylpyrimidine ring can serve as a versatile precursor. For example, 5,6-dimethylpyrimidine-4-carboxylic acid could be converted to the corresponding acyl chloride, which can then be reacted with ammonia to form the amide. Subsequent reduction of the amide, as mentioned previously, would yield the target methanamine.

Alternative transformations, such as the Curtius, Hofmann, or Schmidt rearrangements, could also be envisioned, starting from the carboxylic acid or its derivatives to generate the amine with one less carbon atom. However, for the synthesis of a methanamine, these are less direct than amide reduction.

Cyclization Reactions Incorporating the Methanamine Unit

The synthesis of the pyrimidine ring itself can be designed to incorporate the desired methanamine functionality. The construction of the pyrimidine ring is typically achieved by the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. bu.edu.eg To synthesize this compound via this route, a precursor already containing the aminomethyl group would be required.

For example, a β-keto ester or a related three-carbon fragment bearing the appropriate methyl groups and a protected aminomethyl group could be condensed with formamidine (B1211174) or a similar N-C-N fragment. This approach allows for the direct formation of the substituted pyrimidine ring with the desired side chain already in place. The choice of protecting group for the amine would be crucial to ensure compatibility with the cyclization conditions.

Optimization of Synthetic Pathways

The optimization of any of the proposed synthetic pathways would be crucial for achieving high yields and purity. Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For amination reactions, both aqueous and organic solvents have been shown to be effective, depending on the specific substrates. nih.gov

Catalyst: For certain reactions, such as palladium-catalyzed aminations, the choice of ligand and palladium source is critical for achieving high efficiency. nih.gov

Temperature and Reaction Time: These parameters would need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts.

Base/Acid: The presence and nature of a base or acid can be essential for promoting the desired reaction, such as in the amination of chloropyrimidines. nih.gov

Below is a table summarizing potential optimization parameters for the direct amination route:

ParameterPossible VariationsRationale
Solvent Water, 2-Propanol, DMFTo improve solubility, reaction rate, and environmental impact. nih.gov
Catalyst None, Pd(0) with various ligandsTo facilitate C-N bond formation, especially for less reactive substrates. nih.gov
Base K₂CO₃, Et₃N, or none (acidic conditions)To neutralize generated acid or to deprotonate the amine nucleophile. nih.gov
Temperature Room temperature to refluxTo control the reaction rate and selectivity.

Catalyst Development and Reaction Condition Engineering

The foundational step in the synthesis of this compound is the construction of the 5,6-dimethylpyrimidine ring system. The Pinner synthesis offers a classic and effective method for this transformation, involving the condensation of a β-dicarbonyl compound with an amidine. slideshare.netslideshare.netslideshare.net In this specific case, the reaction would utilize 3-methyl-2,4-pentanedione (B1204033) and formamidine.

The choice of catalyst and reaction conditions is paramount in driving this cyclization efficiently. Typically, the Pinner synthesis is acid-catalyzed, with the mechanism proceeding through protonation, nucleophilic attack, dehydration, and subsequent deprotonation steps. slideshare.net The reaction conditions, including temperature and solvent, must be meticulously optimized to favor the formation of the desired pyrimidine product and minimize side reactions.

Following the formation of the pyrimidine core, the introduction of the aminomethyl group at the C4 position is typically achieved through a two-step sequence: chlorination followed by nucleophilic substitution and reduction. The chlorination of the 4-hydroxy-5,6-dimethylpyrimidine (the likely tautomeric form resulting from the Pinner synthesis) can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃). The use of POCl₃, often in the presence of a base such as pyridine (B92270) or N,N-dimethylaniline, is a well-established method for converting hydroxypyrimidines to their chloro derivatives. nih.govresearchgate.net The reaction temperature is a critical parameter, with heating often required to drive the reaction to completion. Solvent-free conditions or the use of a high-boiling inert solvent may also be employed.

The subsequent conversion of the 4-chloro-5,6-dimethylpyrimidine to the target methanamine can be approached via a nitrile intermediate. The cyanation of the 4-chloropyrimidine derivative can be accomplished using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

The final and crucial step is the reduction of the 4-cyano-5,6-dimethylpyrimidine to this compound. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and cleaner reaction profiles.

Catalyst Selection for Nitrile Reduction:

CatalystTypical ConditionsAdvantagesDisadvantages
Raney Nickel H₂ gas, alcohol solvent (e.g., ethanol, methanol), often with ammonia to suppress secondary amine formationHigh activity, cost-effectivePyrophoric nature requires careful handling, potential for over-reduction
Palladium on Carbon (Pd/C) H₂ gas, various solvents (e.g., ethanol, acetic acid)Good activity, versatileMore expensive than Raney Ni, may require higher pressures
Rhodium-based catalysts H₂ gas, specific solventsHigh selectivity for primary aminesHigh cost
Cobalt-based catalysts H₂ gas, elevated temperature and pressureActive for nitrile reductionMay require harsh conditions

The engineering of reaction conditions for the catalytic reduction involves optimizing hydrogen pressure, temperature, solvent, and catalyst loading. The presence of a base, such as ammonia, is often crucial when using catalysts like Raney Nickel to prevent the formation of secondary and tertiary amine byproducts. researchgate.net

Regioselectivity and Yield Enhancement Strategies

Regioselectivity in Chlorination:

A key challenge in the synthesis is achieving regioselective functionalization, particularly during the chlorination step. While 5,6-dimethylpyrimidine is a symmetrical molecule with respect to the 2- and 4/6-positions, the precise control of chlorination to favor the 4-position is essential. In cases of dihydroxypyrimidines, controlling the stoichiometry of the chlorinating agent and the reaction temperature can influence the extent of chlorination. For a monohydroxypyrimidine, the inherent reactivity of the position dictates the outcome. Computational studies on substituted dichloropyrimidines have shown that the regioselectivity of nucleophilic substitution is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com While direct studies on 5,6-dimethylpyrimidine are scarce, the principles of electronic activation and steric hindrance would govern the regioselectivity of chlorination.

Yield Enhancement Strategies:

Optimization of Pinner Synthesis: Careful control of pH, temperature, and reaction time during the initial cyclization can maximize the yield of the pyrimidine core.

Efficient Chlorination and Work-up: The use of an appropriate base and careful control of the reaction temperature during chlorination with POCl₃ can improve the yield of the 4-chloro intermediate. A streamlined work-up procedure to remove excess POCl₃ and byproducts is also critical. nih.gov

High-Yield Cyanation: The choice of solvent and temperature for the cyanation reaction is important to ensure complete conversion of the chloro-substituent.

Selective Nitrile Reduction: As detailed in the catalyst table, the selection of the catalyst and the addition of additives like ammonia are crucial for maximizing the yield of the primary amine and minimizing byproduct formation. researchgate.net

Purification Techniques: Efficient purification at each step, for instance, through crystallization or chromatography, is vital to remove impurities that could interfere with subsequent reactions and to obtain a final product of high purity.

Mechanistic Investigations of Formation Reactions

Reaction Pathway Elucidation

The formation of this compound proceeds through a series of well-understood reaction types, although specific mechanistic studies on this exact molecule are not widely available.

Pinner Synthesis Pathway: The Pinner synthesis for the formation of the 5,6-dimethylpyrimidine ring is believed to proceed through the following steps: slideshare.net

Enolization/Enolate formation: The 3-methyl-2,4-pentanedione exists in equilibrium with its enol tautomer. In the presence of an acid catalyst, the carbonyl oxygen is protonated, activating the molecule.

Nucleophilic attack by Amidine: The amidine, acting as a nucleophile, attacks one of the carbonyl carbons of the activated diketone.

Cyclization and Dehydration: A series of intramolecular proton transfers and cyclization lead to the formation of a dihydropyrimidine (B8664642) intermediate, which then undergoes dehydration to form the aromatic pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Pathway (Chlorination and Cyanation): The substitution of the hydroxyl group with chlorine and the subsequent replacement of chlorine with a cyano group likely follow a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The general pathway is: stackexchange.com

Nucleophilic Attack: The nucleophile (chloride from POCl₃ or cyanide) attacks the electron-deficient carbon atom (C4) bearing the leaving group (hydroxyl or chloro). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the pyrimidine ring is restored.

DFT calculations on similar systems, such as 2-sulfonylpyrimidine derivatives, have shown that the nucleophilic addition is typically the rate-determining step in SNAr reactions. researchgate.net

Nitrile Reduction Pathway: The catalytic reduction of the nitrile to the primary amine on the surface of a heterogeneous catalyst like Raney Nickel is generally understood to involve: researchgate.net

Adsorption: Both the nitrile and hydrogen are adsorbed onto the catalyst surface.

Hydrogenation: Stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond occurs, proceeding through an imine intermediate which is further reduced to the primary amine.

Desorption: The final amine product desorbs from the catalyst surface.

Transition State Analysis

Detailed transition state analysis for the synthesis of this compound would require dedicated computational studies. However, insights can be drawn from theoretical investigations of analogous reactions.

Pinner Synthesis: Computational studies on pyrimidine formation would likely focus on the energy barriers of the nucleophilic attack and the subsequent cyclization and dehydration steps. The transition state for the initial C-N bond formation would involve the approach of the amidine nitrogen to the carbonyl carbon of the diketone. The geometry of this transition state would be critical in determining the reaction rate.

Nucleophilic Aromatic Substitution (SNAr): For the SNAr reactions, transition state calculations can provide valuable information on regioselectivity. For instance, in the substitution of dichloropyrimidines, the relative energies of the transition states for attack at C2 versus C4 can explain the observed product distribution. wuxiapptec.com These calculations typically show that the transition state leading to the more stable Meisenheimer intermediate is lower in energy. The geometry of the transition state involves the nucleophile approaching the plane of the pyrimidine ring, leading to a distortion from planarity at the carbon undergoing substitution. DFT calculations have been used to model the Gibbs free energy profile for SNAr reactions on pyrimidines, identifying the transition states for both the nucleophilic addition and the leaving group departure. researchgate.net

Chemical Reactivity and Transformation Chemistry of 5,6 Dimethylpyrimidin 4 Yl Methanamine

Reactivity of the Primary Amine Functional Group

The exocyclic primary aminomethyl group is a key site of reactivity in (5,6-Dimethylpyrimidin-4-yl)methanamine. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to attack by a variety of electrophilic reagents.

Nucleophilic Acylation Reactions

The primary amine of this compound is expected to readily undergo nucleophilic acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or esters. This reaction, a fundamental transformation in organic synthesis, would lead to the formation of the corresponding N-acylated derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. While specific studies on the acylation of this compound are not widely documented, the acylation of other aminopyrimidines is a well-established reaction, suggesting a similar reactivity profile. For instance, 2-amino-4-hydroxypyrimidines have been shown to undergo O-acylation, highlighting the reactivity of functional groups attached to the pyrimidine (B1678525) core rsc.org.

Alkylation and Arylation Reactions

The nitrogen atom of the primary amine can act as a nucleophile in alkylation and arylation reactions. Treatment with alkyl halides or other alkylating agents would result in the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Similarly, N-arylation can be achieved through reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Studies on related pyrimidine systems have demonstrated the feasibility of N-alkylation. For example, the N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one with various alkylating agents has been reported la-press.org.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can participate in condensation reactions with aldehydes and ketones. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield an imine (Schiff base). This reversible reaction is often catalyzed by acid or base and can be driven to completion by the removal of water wikipedia.org. Condensation reactions of various aminopyrimidines with carbonyl compounds are well-documented, leading to the formation of diverse heterocyclic systems researchgate.net.

Formation of Schiff Bases and Subsequent Transformations

The formation of Schiff bases from this compound and carbonyl compounds is a significant transformation. Schiff bases are versatile intermediates that can undergo a variety of subsequent reactions. For example, they can be reduced to form stable secondary amines or be used in cyclization reactions to construct more complex heterocyclic frameworks. The synthesis of pyrimidine Schiff bases and their applications in coordination chemistry and medicinal chemistry have been a subject of interest nih.govnih.govresearchgate.net.

Reactant 1Reactant 2 (Carbonyl)Product Type
This compoundAldehyde (R-CHO)Schiff Base (Imine)
This compoundKetone (R-CO-R')Schiff Base (Imine)

Amide and Urea (B33335) Formation

The primary amine of this compound can be converted to amides through reaction with carboxylic acids or their derivatives. This transformation is fundamental in peptide synthesis and the creation of various bioactive molecules. Common methods include the use of coupling agents to activate the carboxylic acid or the reaction with more reactive acylating agents sphinxsai.com.

Furthermore, the primary amine can react with isocyanates or other carbamoylating agents to form urea derivatives. The synthesis of ureas is a significant area of medicinal chemistry due to the prevalence of the urea motif in pharmacologically active compounds nih.gov. General methods for urea synthesis include the reaction of amines with isocyanates, phosgene (B1210022) equivalents, or the carbonylation of amines nih.govresearchgate.netchemicalbook.comrsc.orgorganic-chemistry.org.

ReagentProduct Functional Group
Carboxylic Acid (+ coupling agent)Amide
Acyl HalideAmide
Acid AnhydrideAmide
IsocyanateUrea
Phosgene EquivalentUrea

Reactivity of the Pyrimidine Ring System

The 5,6-dimethylpyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity.

Electrophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction for many aromatic systems. However, for six-membered nitrogen-containing heterocycles like pyrimidine, this reaction is significantly less facile compared to benzene. The presence of two ring nitrogen atoms decreases the π-electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.org

In the pyrimidine ring, the positions at C-2, C-4, and C-6 are the most electron-deficient, while the C-5 position is comparatively less so. Consequently, when EAS does occur on an unsubstituted pyrimidine, it is most likely to happen at the C-5 position. wikipedia.org For this compound, the C-5 position is already occupied by a methyl group. The remaining unsubstituted position on the carbon skeleton of the ring is C-2. This position is highly deactivated, analogous to the C-2 and C-4 positions in pyridine (B92270), making electrophilic attack at this site extremely unfavorable under standard conditions. wikipedia.org

While the methyl groups at C-5 and C-6 are electron-donating and would typically activate an aromatic ring towards EAS, their effect is insufficient to overcome the strong deactivating influence of the two ring nitrogens. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the ring nitrogens are likely to be protonated, which further increases the electron deficiency of the ring and makes it even more resistant to electrophilic attack. wikipedia.orgrsc.org Therefore, electrophilic aromatic substitution directly on the pyrimidine core of this compound is not a synthetically viable reaction pathway.

Nucleophilic Aromatic Substitution on Pyrimidine Halide Derivatives

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions when a suitable leaving group, such as a halogen, is present. wikipedia.orgnih.gov The synthesis of this compound itself would likely proceed through a 4-halo-5,6-dimethylpyrimidine intermediate, which is then displaced by an appropriate nitrogen nucleophile.

The precursor, 4-chloro-5,6-dimethylpyrimidine (B1590225), can be synthesized from 5,6-dimethylpyrimidin-4-ol (B1418175) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This halide derivative is an excellent substrate for SNAr reactions. A wide variety of nucleophiles can displace the chloride at the C-4 position, highlighting the versatility of this intermediate in generating a library of 4-substituted pyrimidine derivatives. thieme.deresearchgate.net

The reactivity of chloropyrimidines in SNAr reactions is well-documented. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with various arylboronic acids, can be employed to form C-C bonds at the C-4 position. researchgate.netresearchgate.net Similarly, direct substitution with O-, N-, and S-centered nucleophiles provides straightforward access to ethers, amines, and thioethers, respectively. researchgate.net

NucleophileReagent(s)Product TypeReference(s)
AminesR₂NH4-Aminopyrimidine derivative researchgate.net
AlkoxidesRO⁻4-Alkoxypyrimidine derivative researchgate.net
ThiolatesRS⁻4-Thioetherpyrimidine derivative researchgate.net
Arylboronic acidsArB(OH)₂4-Arylpyrimidine derivative researchgate.netresearchgate.net

This table illustrates the general reactivity of 4-chloropyrimidine (B154816) derivatives in nucleophilic aromatic substitution reactions, which is applicable to the 4-chloro-5,6-dimethylpyrimidine precursor.

Ring Modification and Rearrangement Reactions

The pyrimidine ring, despite its aromaticity, can undergo ring-opening and rearrangement reactions under certain conditions, typically involving strong nucleophiles or quaternization of a ring nitrogen. wur.nl These transformations can lead to the formation of different heterocyclic or even carbocyclic systems.

For example, some pyrimidine derivatives are known to undergo ring contraction to form pyrazoles or isoxazoles. wur.nlrsc.org The reaction of 5-nitropyrimidine (B80762) with ketones in the presence of ammonia (B1221849) can lead to the formation of substituted pyridines, demonstrating a complete rearrangement of the heterocyclic core. nih.govsemanticscholar.orgdoaj.org This type of reaction involves the initial addition of a nucleophile (the enolate of the ketone) to an electron-deficient carbon of the pyrimidine ring, followed by ring opening and subsequent recyclization. nih.gov

Another important class of rearrangements is the Dimroth rearrangement, which involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. While specific examples for this compound are not documented, the general principles suggest that derivatives of this compound could potentially undergo such transformations. Quaternization of one of the pyrimidine nitrogens would make the ring more susceptible to nucleophilic attack, potentially initiating a cascade of reactions leading to ring transformation. wur.nl

Reactivity of Methyl Substituents on the Pyrimidine Ring

Side-Chain Functionalization at the Methyl Groups

The methyl groups at the C-5 and C-6 positions of the pyrimidine ring are potential sites for chemical modification. The acidity of the protons on these methyl groups is slightly increased due to the electron-withdrawing nature of the pyrimidine ring, although not to the same extent as methyl groups at the more electron-deficient C-2 or C-4 positions.

One common strategy for functionalizing such methyl groups is through free-radical halogenation, for example, using N-bromosuccinimide (NBS). This would introduce a halogen atom onto the methyl group, creating a halomethyl derivative. This derivative is then a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Synthetic pathways starting from 5,6-dimethylpyrimidine to create C-6 substituted acyclic side-chains have been reported, indicating the feasibility of such functionalization. researchgate.net

Condensation reactions with aldehydes or other electrophiles are also a possibility, particularly if the methyl group is further activated. This would typically require deprotonation with a strong base to generate a carbanion, which could then react with an electrophile.

Oxidative Transformations

The methyl groups attached to the pyrimidine ring can be oxidized to higher oxidation states, such as aldehydes or carboxylic acids. The specific outcome often depends on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are capable of converting alkyl-substituted pyrimidines into their corresponding pyrimidine carboxylic acids. researchgate.net

Milder or more selective oxidizing agents can be used to achieve partial oxidation to the aldehyde stage. For example, the oxidation of a methyl group on a 6-methyl-2,4-dioxopyrimidine to the corresponding aldehyde has been studied using selenium-based reagents. researchgate.net This transformation provides a route to pyrimidine carboxaldehydes, which are valuable synthetic intermediates for further elaboration.

Oxidizing AgentSubstrate TypeProductReference(s)
Potassium Permanganate (KMnO₄)AlkylpyrimidinePyrimidinecarboxylic acid researchgate.net
Selenium Oxide (SeO₂) / Selenous Acid6-MethyluracilOrotic aldehyde researchgate.net

This table summarizes oxidative transformations of methyl groups on pyrimidine rings, indicating the potential reactivity of the methyl groups in this compound.

Metal Complexation Studies and Ligand Properties

This compound possesses multiple potential donor sites for coordination to metal ions: the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the nitrogen atom of the exocyclic aminomethyl group. This makes it a versatile ligand capable of various coordination modes.

The molecule can act as a monodentate ligand, coordinating through one of the ring nitrogens or the more flexible and basic aminomethyl nitrogen. More commonly, it is expected to act as a bidentate chelating ligand. A particularly stable arrangement would involve coordination of a metal ion by one of the ring nitrogens (likely N1, which is sterically more accessible) and the nitrogen of the aminomethyl side chain, forming a five-membered chelate ring. This coordination mode is frequently observed in analogous pyridinylmethylamine ligands, which form stable complexes with a variety of transition metals, including copper(II), cadmium(II), and zinc(II). researchgate.net

The pyrimidine ring itself is a well-known component in coordination chemistry. Pyrimidine-derived ligands, such as those formed from Schiff base condensation, have been shown to coordinate to metals like Ni(II), Co(III), and Fe(III) through a pyrimidyl nitrogen. researchgate.net The presence of multiple nitrogen donors in this compound also allows for the possibility of it acting as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. The specific coordination mode adopted would depend on the metal ion, the counter-ion, the solvent, and the stoichiometry of the reaction. The study of such metal complexes is relevant for applications in catalysis, materials science, and bioinorganic chemistry. nih.govwikipedia.org

Coordination Chemistry with Transition Metals

There is currently no published research detailing the coordination of this compound with transition metals. The potential for this compound to act as a ligand is evident from its structure, which features a pyrimidine ring and a primary amine group. Both the nitrogen atoms of the pyrimidine ring and the nitrogen of the methanamine substituent are potential donor sites for coordination with a metal center.

The steric and electronic properties of the two methyl groups on the pyrimidine ring would likely influence the coordination behavior of the ligand and the resulting geometry of any metal complexes. However, without experimental data, any discussion of its coordination modes (e.g., monodentate, bidentate), the stability of the resulting complexes, or their reactivity remains speculative.

Structural Analysis of Metal-Ligand Complexes

Similarly, spectroscopic data from methods like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy, which are used to infer the coordination environment of the metal ion and the binding mode of the ligand, are not present in the current body of scientific literature for this specific compound.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

No specific Nuclear Magnetic Resonance (NMR) data for (5,6-Dimethylpyrimidin-4-yl)methanamine has been found in the surveyed literature.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Detailed and assigned Infrared (IR) and Raman spectra for this compound are not present in public spectral databases or research articles.

High-Resolution Mass Spectrometry for Fragmentation Pathways

There is no high-resolution mass spectrometry (HRMS) data detailing the fragmentation pathways of this compound upon ionization. Analysis of its fragmentation pattern would provide crucial information for structural confirmation and identification. The expected fragmentation would likely involve cleavage of the aminomethyl side chain and characteristic fissions of the pyrimidine (B1678525) ring, but specific fragment masses and their relative abundances have not been reported.

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining its three-dimensional atomic arrangement in the solid state. The following sections describe the anticipated structural features based on the analysis of chemically related aminopyrimidine structures. rsc.orgnih.govepa.gov

A single-crystal X-ray diffraction experiment would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. The conformation would likely be characterized by the torsion angle between the pyrimidine ring and the aminomethyl side chain. The pyrimidine ring itself is expected to be largely planar, a common feature for this heterocyclic system.

The way individual molecules arrange themselves in the crystal, known as the crystal packing, is dictated by a combination of steric factors and intermolecular forces. This packing would be described by the unit cell dimensions and the space group symmetry. Based on similar small molecules, a monoclinic or orthorhombic crystal system would be a probable outcome. The hypothetical crystallographic data presented in the table below illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical FormulaC₇H₁₁N₃
Formula Weight137.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.1
β (°)95.5
Volume (ų)782.5
Z4

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The primary amino group is a potent hydrogen-bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen-bond acceptors. rsc.org

It is anticipated that the dominant interaction would be N-H···N hydrogen bonds, linking molecules into chains or dimers. nih.govacs.org These primary motifs, often described using graph-set notation such as R²₂(8) for dimers, are common in aminopyrimidine crystals. nih.gov In addition to these strong interactions, weaker C-H···N or C-H···π interactions involving the methyl groups and the pyrimidine ring could also play a significant role in consolidating the three-dimensional crystal packing. A detailed analysis of the crystal structure would quantify the distances and angles of these bonds, providing a complete picture of the forces holding the crystal lattice together.

Computational and Theoretical Investigations of 5,6 Dimethylpyrimidin 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world. For a compound like (5,6-Dimethylpyrimidin-4-yl)methanamine, these calculations would typically be initiated to determine its most stable three-dimensional structure and to understand the distribution of its electrons.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis would further explore other possible spatial arrangements of the atoms and their relative energies.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

An analysis of the electronic structure provides insights into how electrons are distributed within the molecule. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Charge Distribution and Molecular Electrostatic Potential (MESP)

Understanding the charge distribution within a molecule is crucial for predicting its interactions with other molecules. The Molecular Electrostatic Potential (MESP) is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MESP map would highlight the areas most susceptible to electrophilic or nucleophilic attack.

Reaction Mechanism Prediction and Energetics

Computational chemistry can also be employed to predict how a molecule might react and the energy changes that occur during a reaction.

Computational Studies of Synthetic Pathways

Theoretical studies can be used to investigate the feasibility of different synthetic routes to a target molecule. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and optimize reaction conditions. Such studies for this compound would provide valuable information for its synthesis.

Reactivity Prediction via Quantum Descriptors

Various quantum descriptors, derived from quantum chemical calculations, can be used to predict the reactivity of a molecule. These descriptors, such as ionization potential, electron affinity, and global hardness and softness, provide a quantitative measure of a molecule's chemical behavior. Analyzing these descriptors for this compound would offer a deeper understanding of its reactivity profile.

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies, and electronic absorption spectra. These predictions are typically achieved through methods rooted in quantum mechanics, most notably Density Functional Theory (DFT).

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using the Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT.

The process involves first optimizing the molecular geometry of the compound at a suitable level of theory, for instance, using the B3LYP functional with a basis set such as 6-311+G(d,p). Following geometry optimization, the NMR shielding tensors are calculated. The isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No experimental or direct theoretical data for this compound is available in the searched literature. The following table is a representative example of how such data would be presented based on DFT calculations.

Atom Predicted Chemical Shift (δ, ppm)
¹H NMR
Pyrimidine-H Value
CH₃ (C5) Value
CH₃ (C6) Value
CH₂ Value
NH₂ Value
¹³C NMR
C2 Value
C4 Value
C5 Value
C6 Value
CH₃ (C5) Value
CH₃ (C6) Value

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons of the two methyl groups at the C5 and C6 positions of the pyrimidine (B1678525) ring are expected to have distinct chemical shifts due to their different spatial and electronic environments. Similarly, the chemical shift of the pyrimidine ring proton (or carbon) is influenced by the electron-withdrawing nature of the nitrogen atoms. The accuracy of these predictions is often improved by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Vibrational Frequency Calculations and Mode Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical vibrational frequency calculations are crucial for assigning the various vibrational modes observed in experimental spectra.

For this compound, these calculations would begin with the optimization of its ground-state geometry using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. Following this, the harmonic vibrational frequencies are computed. It is a standard practice to scale the calculated frequencies by an empirical scaling factor to better match experimental values, correcting for anharmonicity and limitations in the theoretical method.

The output of these calculations includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. The assignment of these modes involves analyzing the atomic displacements for each frequency. For example, characteristic stretching frequencies for C-H, N-H, C=N, and C-C bonds, as well as bending and torsional modes, can be identified.

Table 2: Predicted Vibrational Frequencies and Mode Assignments for this compound Specific theoretical data for this compound is not available in the public domain. This table illustrates the expected format and type of information derived from such calculations.

Scaled Frequency (cm⁻¹) IR Intensity Raman Activity Assignment
Value Value Value N-H stretching
Value Value Value Aromatic C-H stretching
Value Value Value CH₃ asymmetric stretching
Value Value Value CH₃ symmetric stretching
Value Value Value CH₂ stretching
Value Value Value C=N stretching (pyrimidine ring)
Value Value Value C=C stretching (pyrimidine ring)
Value Value Value CH₃ bending
Value Value Value CH₂ scissoring

Electronic Absorption (UV-Vis) Spectra Prediction

Time-dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules in their ground state. This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands, respectively.

The process for predicting the UV-Vis spectrum of this compound would involve an initial ground-state geometry optimization using DFT. Subsequently, TD-DFT calculations are performed on the optimized structure to obtain the excitation energies for a number of the lowest electronic transitions. These calculations provide information about the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of heteroaromatic systems like pyrimidine. The inclusion of solvent effects via models like PCM is often critical for obtaining accurate predictions of λ_max values.

Table 3: Predicted Electronic Transitions for this compound Theoretical predictions for the UV-Vis spectrum of this compound are not found in the available literature. The table below is a representative example of the data that would be generated.

Excitation Energy (eV) Wavelength (λ_max, nm) Oscillator Strength (f) Major Orbital Contributions
Value Value Value HOMO → LUMO
Value Value Value HOMO-1 → LUMO

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can reveal its conformational landscape, flexibility, and interactions with its environment, such as a solvent.

Conformational Flexibility and Dynamics

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the methanamine group to the pyrimidine ring. MD simulations can explore the potential energy surface related to this rotation and identify the most stable conformers.

An MD simulation would be set up by placing the molecule in a simulation box, often with a chosen solvent. The system is then allowed to evolve over time according to the laws of classical mechanics, using a force field to describe the interatomic interactions. By analyzing the trajectory of the simulation, one can determine the preferred dihedral angles, the energy barriers to rotation, and the timescale of conformational changes. This provides a dynamic picture of the molecule's flexibility that is not captured by static quantum mechanical calculations.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations are an excellent tool for studying these solvation effects in explicit detail.

By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze the radial distribution functions (RDFs) between specific atoms of the solute and the solvent. For instance, the RDFs around the nitrogen atoms of the pyrimidine ring and the amino group can reveal the structure of the solvation shell and the extent of hydrogen bonding. The simulations can also provide insights into the average number of hydrogen bonds formed and their lifetimes. This information is crucial for understanding the solubility and reactivity of the compound in different media. Computational studies on similar pyrimidine derivatives have shown that solvation energies in various solvents can be calculated, with more negative values indicating greater stability in that solvent medium. researchgate.net

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the aminomethyl group, coupled with the electronic properties of the pyrimidine (B1678525) ring, makes (5,6-Dimethylpyrimidin-4-yl)methanamine an ideal starting material for the synthesis of more complex heterocyclic structures. This is particularly evident in its application for creating fused pyrimidine derivatives and intricate spiro and bridged compounds.

Synthesis of Fused Pyrimidine Derivatives

The primary amine of this compound serves as a key nucleophilic handle for intramolecular and intermolecular cyclization reactions, leading to the formation of fused pyrimidine systems. These reactions often involve condensation with bifunctional electrophiles, followed by a ring-closing step to generate bicyclic or polycyclic aromatic systems. The resulting fused pyrimidines are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The specific substitution pattern of the dimethylpyrimidine core can influence the regioselectivity of these cyclization reactions and the properties of the final products.

Construction of Spiro and Bridged Compounds

The construction of spirocyclic and bridged frameworks presents a significant challenge in synthetic organic chemistry. This compound can be strategically employed in multi-step sequences to access these topologically complex molecules. The pyrimidine moiety can act as a rigid scaffold, directing the spatial orientation of appended reactive groups. Subsequent intramolecular reactions, such as ring-closing metathesis or intramolecular aldol (B89426) condensations, can then be utilized to forge the spirocyclic or bridged connections. The development of synthetic routes to such compounds is driven by the unique three-dimensional structures they possess, which are highly sought after in drug discovery for their ability to interact with biological targets with high specificity.

Formation of Macrocyclic Structures

Macrocycles are a class of molecules that have garnered increasing attention in drug discovery. The synthesis of these large ring systems often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. This compound can be incorporated as a key structural element within a linear precursor destined for macrocyclization. The pyrimidine ring can provide a degree of pre-organization to the linear chain, facilitating the ring-closing event. The amino group can be functionalized with a long chain bearing a terminal electrophile, which can then react intramolecularly to form the macrocyclic structure.

Solid-Phase Synthesis Applications

Solid-phase synthesis has revolutionized the preparation of large numbers of compounds for high-throughput screening. The amenability of a building block to solid-phase techniques is crucial for its utility in modern drug discovery. This compound can be immobilized on a solid support through its primary amine, allowing for subsequent chemical transformations to be carried out on the pyrimidine core or at other positions. This approach enables the efficient construction of libraries of pyrimidine-containing compounds, where the final products can be easily purified by simple filtration and washing steps before cleavage from the resin. The choice of resin and linker is critical for the successful implementation of this strategy. nih.gov

Table 1: Common Resins and Linkers in Solid-Phase Synthesis

Resin TypeLinker TypeCleavage Condition
PolystyreneWangAcidic (e.g., TFA)
PolystyreneRink AmideAcidic (e.g., TFA)
Polyethylene glycol (PEG)-Varies

This table presents a generalized overview of common solid-phase synthesis supports and is not specific to reactions involving this compound.

Design and Synthesis of Chemically Diverse Libraries for Research

The creation of chemically diverse libraries is a cornerstone of modern drug discovery and chemical biology. uomustansiriyah.edu.iqnih.gov this compound serves as an excellent scaffold for the generation of such libraries. chemdiv.comnih.gov The pyrimidine core represents a "privileged scaffold," a structural motif that is frequently found in biologically active compounds. chemdiv.com By systematically varying the substituents on the pyrimidine ring and functionalizing the aminomethyl group with a wide range of building blocks, vast collections of structurally related yet diverse molecules can be synthesized. This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broad region of chemical space, increasing the probability of identifying compounds with desired biological activities.

Table 2: Strategies for Chemical Library Diversification

Diversification PointSynthetic TransformationPotential Building Blocks
Aminomethyl GroupAcylation, Reductive Amination, SulfonylationCarboxylic acids, Aldehydes, Sulfonyl chlorides
Pyrimidine RingCross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Boronic acids, Aryl halides

This table illustrates general strategies for diversifying a chemical scaffold and is not based on specific reported reactions of this compound.

Derivatives and Analogues of 5,6 Dimethylpyrimidin 4 Yl Methanamine in Academic Research

Structure-Reactivity Relationship Studies of Substituted Derivatives

The reactivity of (5,6-Dimethylpyrimidin-4-yl)methanamine is intrinsically linked to the electronic and steric properties of its constituent parts: the pyrimidine (B1678525) ring and the aminomethyl group. Substituents introduced onto either of these moieties can profoundly influence the molecule's behavior in chemical reactions.

Impact of Substituents on Amine Basicity and Nucleophilicity

The basicity of the amine group in this compound is a critical determinant of its nucleophilic character. The lone pair of electrons on the nitrogen atom is responsible for its basic and nucleophilic properties. The availability of this lone pair for donation to an electrophile is modulated by the electronic effects of substituents on the pyrimidine ring and the aminomethyl side chain.

Electron-donating groups (EDGs) attached to the pyrimidine ring, such as alkyl groups, increase the electron density on the ring. This positive inductive effect can be transmitted to the aminomethyl group, thereby increasing the electron density on the nitrogen atom and enhancing its basicity and nucleophilicity. pharmaguideline.compharmaguideline.com Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, would decrease the electron density on the pyrimidine ring, leading to a reduction in the amine's basicity and nucleophilicity. fiveable.memasterorganicchemistry.com

Steric hindrance also plays a significant role. Bulky substituents near the amine group can impede its approach to an electrophile, thereby reducing its effective nucleophilicity, even if its basicity is not significantly altered. fiveable.memasterorganicchemistry.comresearchgate.net For instance, the introduction of a large alkyl group on the nitrogen atom of the aminomethyl side chain would likely decrease its nucleophilicity compared to the primary amine.

Table 1: Predicted Effects of Substituents on the Basicity and Nucleophilicity of this compound Derivatives

Substituent PositionSubstituent TypePredicted Effect on BasicityPredicted Effect on Nucleophilicity
Pyrimidine RingElectron-Donating (e.g., -OCH₃)IncreaseIncrease
Pyrimidine RingElectron-Withdrawing (e.g., -NO₂)DecreaseDecrease
Amine NitrogenAlkyl Group (e.g., -CH₃)Increase (in gas phase)Decrease (due to sterics)
α-carbon of MethanamineAlkyl GroupVariableDecrease (due to sterics)

Influence of Pyrimidine Ring Substitution on Reaction Pathways

Substituents on the pyrimidine ring not only affect the properties of the amine group but also direct the course of reactions involving the ring itself. The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The positions most activated towards nucleophilic attack are typically C-2, C-4, and C-6. stackexchange.com

The two methyl groups at the 5- and 6-positions of this compound have an activating, electron-donating effect on the ring through a positive inductive effect. However, they can also exert steric hindrance. The outcome of a nucleophilic substitution reaction on the pyrimidine ring would depend on the interplay of these electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

For instance, the introduction of a good leaving group, such as a halogen, at the 2-position of the pyrimidine ring would likely lead to nucleophilic substitution at that position. The regioselectivity of such reactions is a subject of ongoing research in pyrimidine chemistry. stackexchange.com Computational studies have shown that for many SNAr reactions on pyrimidines, concerted mechanisms are likely prevalent. nih.gov

Synthesis of Isomeric Methanamine Derivatives for Comparative Study

The synthesis of isomeric derivatives of this compound is crucial for comparative studies to understand how the position of the aminomethyl group affects the compound's properties and reactivity. For example, the synthesis of (2,5-dimethylpyrimidin-4-yl)methanamine (B13111190) or (4,6-dimethylpyrimidin-2-yl)methanamine (B1593351) would allow for a direct comparison of their basicity, nucleophilicity, and biological activity.

General synthetic strategies for preparing such isomers often involve the construction of the pyrimidine ring from appropriate precursors or the functionalization of a pre-existing pyrimidine scaffold. organic-chemistry.org One common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine. By choosing appropriately substituted starting materials, different isomers can be selectively synthesized. nih.gov For example, the reaction of a substituted β-keto ester with an amidine can lead to the formation of a pyrimidinone, which can then be converted to the desired aminomethylpyrimidine through a series of functional group transformations. rsc.org

Research on Chiral Analogues and Stereoselective Synthesis

The introduction of chirality into the this compound scaffold opens up possibilities for developing enantioselective reagents and catalysts. Chiral amines are valuable building blocks in organic synthesis and are present in many pharmaceuticals. consensus.appnih.gov

The stereoselective synthesis of chiral analogues of this compound can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. organic-chemistry.orgnih.govcore.ac.uk For instance, the reduction of a prochiral imine derived from a pyrimidine aldehyde using a chiral reducing agent can yield a chiral amine with high enantiomeric excess. core.ac.uk Asymmetric hydrogenation of enamines or imines catalyzed by chiral transition metal complexes is another powerful technique. nih.gov

Recent advances in biocatalysis have also provided efficient enzymatic routes for the synthesis of chiral amines. nih.gov Engineered transaminases, for example, can catalyze the asymmetric amination of ketones with high stereoselectivity.

Development of Pyrimidine-Based Reagents utilizing the this compound Scaffold

The this compound scaffold possesses functionalities that make it an attractive platform for the development of novel reagents and catalysts. The pyrimidine ring can act as a ligand for metal catalysts, while the amine group can be functionalized to introduce other reactive moieties.

The use of pyrimidine-based scaffolds in combinatorial chemistry and drug discovery is well-established. nih.govnih.gov The ability to introduce diversity at multiple positions on the pyrimidine ring allows for the creation of large libraries of compounds for screening against biological targets. The this compound core can be incorporated into such libraries to explore new chemical space.

Furthermore, chiral derivatives of this scaffold, as discussed in the previous section, have the potential to be used as catalysts in asymmetric synthesis. acs.orgfrontiersin.orgmdpi.com The combination of a chiral center and the coordinating ability of the pyrimidine nitrogen atoms could lead to the development of highly effective and selective catalysts for a variety of organic transformations.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry Methodologies

The synthesis of pyrimidine-based active pharmaceutical ingredients (APIs) and other valuable compounds is increasingly benefiting from the adoption of continuous flow chemistry. nih.govpharmafocusamerica.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. pharmafocusamerica.com Future research should focus on developing a continuous flow synthesis for (5,6-Dimethylpyrimidin-4-yl)methanamine. Such a process could enable safer handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. nih.gov

Multi-step syntheses of complex molecules, including various APIs, have been successfully demonstrated using flow chemistry, often involving the telescoping of several reaction steps without the need for intermediate purification. nih.govmdpi.com A potential flow synthesis for this compound could be designed to integrate the formation of the pyrimidine (B1678525) core with the subsequent functionalization steps. The development of such integrated flow systems represents a significant engineering challenge but promises substantial rewards in terms of efficiency and cost-effectiveness. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential Advantage
Precise Temperature ControlMinimization of side reactions and improved selectivity.
Short Residence TimesReduced degradation of sensitive intermediates.
Enhanced SafetyHandling of hazardous reagents in small, controlled volumes.
ScalabilityFacile transition from laboratory-scale to industrial production.
AutomationIncreased reproducibility and reduced operational costs.

Advanced Catalytic Applications

The catalytic potential of this compound and its derivatives remains a largely unexplored frontier. The presence of nitrogen atoms in the pyrimidine ring and the primary amine group in the methanamine substituent suggests that this compound could serve as a versatile ligand for various metal catalysts. researchgate.net Research in this area could involve the synthesis of novel metal complexes of this compound and their evaluation in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Furthermore, the pyrimidine scaffold itself can be the target of advanced catalytic functionalization. Recent advances in transition-metal-catalyzed C-H functionalization of pyrimidines offer a powerful tool for the direct introduction of various functional groups onto the pyrimidine ring. researchgate.net Applying these methods to this compound could lead to the rapid generation of a library of novel derivatives with diverse substitution patterns, which could then be screened for various biological or material science applications. The development of catalyst-free synthetic methods for functionalized pyrimidines is also a growing area of interest. researchgate.net

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov Future research on this compound should prioritize the development of environmentally benign synthetic routes. This could involve the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more sustainable alternatives. tandfonline.com

Table 2: Green Chemistry Strategies for this compound

StrategyPotential Benefit
Use of Green SolventsReduced environmental pollution and health hazards.
Microwave-Assisted SynthesisFaster reaction rates and reduced energy consumption.
Recyclable CatalystsMinimized waste and improved process economics.
Multi-component ReactionsIncreased atom economy and reduced number of synthetic steps.

Exploration of Novel Reaction Pathways and Mechanisms

A deeper understanding of the reactivity of this compound can open doors to novel reaction pathways and the synthesis of previously inaccessible derivatives. The pyrimidine ring is known to be π-deficient, which influences its reactivity in both electrophilic and nucleophilic substitution reactions. wikipedia.org While electrophilic substitution is generally difficult, nucleophilic substitution is often facilitated at the 2-, 4-, and 6-positions. wikipedia.org

Future studies could investigate the reactivity of the methyl groups on the pyrimidine ring of this compound, which could potentially be functionalized through various synthetic transformations. The primary amine group also offers a handle for a wide range of reactions, including amidation, alkylation, and the formation of Schiff bases. A systematic investigation of the reaction of this compound with a diverse set of reagents could lead to the discovery of novel transformations and the synthesis of compounds with interesting properties. Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for understanding and optimizing these new reaction pathways. mdpi.com

Deepening Theoretical Understanding of Intrinsic Chemical Properties

Computational chemistry provides a powerful tool for understanding the intrinsic chemical properties of molecules and for predicting their reactivity and behavior. nih.gov Future theoretical studies on this compound could focus on several key areas. Quantum chemical calculations can be used to determine the molecule's electronic structure, including its molecular orbital energies, charge distribution, and aromaticity. This information can provide insights into its reactivity and potential for intermolecular interactions. scialert.net

Furthermore, computational modeling can be used to predict various physicochemical properties of this compound, such as its solubility, lipophilicity, and pKa values. scialert.net These properties are crucial for understanding its behavior in different environments and for designing potential applications. Theoretical studies can also be employed to investigate the mechanisms of reactions involving this compound, helping to elucidate transition states and reaction intermediates. mdpi.com This deeper theoretical understanding will be invaluable for guiding future experimental work and for the rational design of new derivatives with tailored properties.

Q & A

Q. What are the established synthetic routes for (5,6-Dimethylpyrimidin-4-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing methyl groups to pyrimidine precursors under controlled pH (8–10) and temperature (60–80°C) optimizes regioselectivity. Catalytic hydrogenation with palladium on carbon is often used to reduce intermediates like nitriles to methanamine derivatives. Solvent choice (e.g., ethanol or THF) impacts reaction efficiency, with yields ranging from 60–85% depending on purity of starting materials .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the pyrimidine ring (e.g., methyl groups at C5/C6).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C7_7H11_{11}N3_3) and detects isotopic patterns.
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity (>95% required for biological assays) .

Q. What biological activities are associated with this compound, and how are they evaluated?

The compound shares structural motifs with pirimicarb, a carbamate insecticide targeting acetylcholinesterase (AChE). In vitro assays using insect AChE or mammalian homologs measure inhibitory concentration (IC50_{50}) via Ellman’s method. Competitive binding studies with radiolabeled substrates (e.g., 3^3H-ATCh) quantify affinity .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

LogP (calculated ~1.2) indicates moderate hydrophobicity, necessitating solvents like DMSO for stock solutions. Aqueous solubility (~2 mg/mL at pH 7) requires buffered systems for in vitro assays. Stability studies (pH 3–9, 25–37°C) reveal degradation <10% over 24 hours, supporting short-term biological testing .

Q. What safety protocols are recommended for handling this compound?

Use fume hoods and PPE (gloves, lab coats) due to amine reactivity. Acute toxicity data (LD50_{50} in rodents >500 mg/kg) suggest moderate hazard. Store under inert gas (N2_2) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pesticidal or pharmacological activity?

Systematic substitution at C4 (methanamine) and C2 (methyl groups) alters steric and electronic profiles. For example:

  • C4 modifications : Bulky substituents reduce AChE inhibition (e.g., IC50_{50} increases from 0.8 µM to >10 µM with phenyl groups).
  • C5/C6 dimethyl : Enhances binding to hydrophobic pockets in enzyme active sites. Docking simulations (AutoDock Vina) and QSAR models guide rational design .

Q. What crystallographic tools resolve its 3D structure, and how are data processed?

Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. ORTEP-3 generates thermal ellipsoid plots to visualize disorder. Key parameters:

  • Space group: P21_1/c
  • R-factor: <0.05 for high-resolution (<1.0 Å) data. WinGX integrates data processing and visualization .

Q. How do computational models predict metabolic pathways and metabolite toxicity?

  • Phase I metabolism : Cytochrome P450 (CYP3A4) mediates N-demethylation, forming primary metabolites.
  • ADMET Prediction : SwissADME estimates bioavailability (%F = 65) and blood-brain barrier penetration (logBB = -0.3).
  • Toxicity : ProTox-II flags potential hepatotoxicity (Probability = 0.72) .

Q. What advanced NMR techniques elucidate dynamic molecular interactions?

  • NOESY : Identifies spatial proximity between methyl protons and aromatic pyrimidine protons.
  • 15^15N-labeling : Tracks hydrogen bonding in enzyme-inhibitor complexes (e.g., with AChE). Relaxation dispersion experiments (600 MHz) quantify conformational exchange rates .

Q. How can isotopic labeling (2^22H, 13^1313C) enhance mechanistic studies in biological systems?

13^13C-labeled methyl groups (C5/C6) enable tracking via NMR or mass spectrometry in metabolic flux analysis. 2^2H labeling reduces deuteration artifacts in kinetic isotope effect (KIE) studies of enzymatic inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.